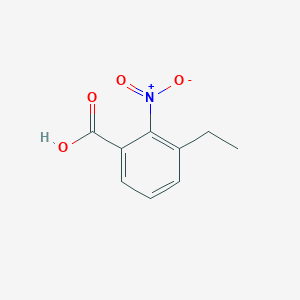

3-Ethyl-2-nitrobenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-2-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-2-6-4-3-5-7(9(11)12)8(6)10(13)14/h3-5H,2H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFOWATROJMCOHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Ethyl 2 Nitrobenzoic Acid and Analogs

De Novo Synthesis Approaches to the Benzoic Acid Scaffold

De novo synthesis strategies focus on building the 3-ethyl-2-nitrobenzoic acid molecule through a series of reactions that assemble the core benzoic acid structure with the desired substituents.

Multi-Step Synthesis from Substituted Aromatic Precursors

A common and effective strategy for the synthesis of ortho-nitrobenzoic acids involves a multi-step sequence starting from an appropriately substituted aromatic precursor. This approach allows for controlled introduction of the required functional groups, minimizing the formation of unwanted isomers. A representative synthesis for the analogous 3-methyl-2-nitrobenzoic acid, which can be adapted for the ethyl analog, proceeds through the protection of the carboxylic acid group, followed by nitration and subsequent deprotection.

The initial step involves the esterification of the corresponding substituted benzoic acid, in this case, 3-ethylbenzoic acid. This is typically achieved through a Fischer esterification reaction with an alcohol, such as methanol (B129727) or ethanol (B145695), in the presence of a strong acid catalyst like sulfuric acid. The resulting ester, for instance, ethyl 3-ethylbenzoate, serves to protect the carboxylic acid functionality and can influence the regioselectivity of the subsequent nitration step.

The protected ester is then subjected to nitration. The directing effects of the ethyl group (ortho, para-directing) and the ester group (meta-directing) will guide the position of the incoming nitro group. The final step in this sequence is the hydrolysis of the ester back to the carboxylic acid, yielding the target molecule, this compound.

A generalized reaction scheme is presented below:

Step 1: Esterification 3-Ethylbenzoic acid + Ethanol (in presence of H₂SO₄) → Ethyl 3-ethylbenzoate

Step 2: Nitration Ethyl 3-ethylbenzoate + HNO₃/H₂SO₄ → Ethyl 3-ethyl-2-nitrobenzoate (and other isomers)

Step 3: Hydrolysis Ethyl 3-ethyl-2-nitrobenzoate + H₂O/H⁺ → this compound

This multi-step approach offers a controlled pathway to the desired product, with opportunities for purification of intermediates at each stage.

Nitration Strategies for Benzoic Acid Derivatives

The direct nitration of benzoic acid and its derivatives is a fundamental electrophilic aromatic substitution reaction. The carboxylic acid group is a deactivating, meta-directing substituent. truman.edu Therefore, the direct nitration of benzoic acid itself predominantly yields 3-nitrobenzoic acid. truman.edu To achieve substitution at the ortho position, as required for this compound, the directing effects of other substituents on the ring must be leveraged.

In the case of a disubstituted benzoic acid, such as 3-ethylbenzoic acid, the outcome of nitration is determined by the combined directing effects of both the ethyl and carboxyl groups. The ethyl group is an activating, ortho, para-director, while the carboxyl group is a deactivating, meta-director. This can lead to a mixture of isomeric products.

To enhance the yield of the desired ortho-nitro product and simplify the reaction, the carboxylic acid is often converted to an ester, such as a methyl or ethyl ester, prior to nitration. orgsyn.orgrsc.org The ester group is also meta-directing but can offer better solubility and handling properties. The nitration of methyl 3-methylbenzoate, a close analog, has been shown to produce a mixture of isomers, with the 2-nitro and 4-nitro products being significant.

| Starting Material | Nitrating Agent | Major Products | Reference |

| Benzoic Acid | HNO₃/H₂SO₄ | 3-Nitrobenzoic acid | truman.edu |

| Methyl Benzoate | HNO₃/H₂SO₄ | Methyl 3-nitrobenzoate | orgsyn.orgrsc.org |

| 3-Methylbenzoic Acid | HNO₃/H₂SO₄ | 3-Methyl-2-nitrobenzoic acid, 3-Methyl-4-nitrobenzoic acid, 3-Methyl-6-nitrobenzoic acid |

It is crucial to control the reaction conditions, particularly temperature, during nitration to minimize the formation of byproducts. truman.edu

Oxidation of Alkyl-Substituted Nitroaromatic Compounds

An alternative synthetic route involves the oxidation of an alkyl group on a pre-existing nitro-substituted aromatic ring. This strategy is contingent on the availability of the appropriate starting material, such as 1-ethyl-2-methyl-3-nitrobenzene or a similar compound where one of the alkyl groups can be selectively oxidized to a carboxylic acid.

For instance, the synthesis of the analogous 3-methyl-2-nitrobenzoic acid can be achieved through the air oxidation of 1,3-dimethyl-2-nitrobenzene. googleapis.com This process typically employs a metal catalyst, such as a cobalt or manganese salt, under elevated temperature and pressure. googleapis.com

| Starting Material | Oxidizing Agent | Catalyst | Product | Reference |

| 1,3-Dimethyl-2-nitrobenzene | Air/O₂ | Cobalt(II) acetate (B1210297) | 3-Methyl-2-nitrobenzoic acid | googleapis.com |

| 3-Nitro-o-xylene | Oxygen | Not specified | 2-Methyl-3-nitrobenzoic acid | google.com |

| Substituted Nitrotoluenes | Nitric Acid | Not specified | Substituted Nitrobenzoic acids | google.com |

This method's applicability to the synthesis of this compound would require a suitable precursor like 1,2-diethyl-3-nitrobenzene (B8701340) or 1-ethyl-2-propyl-3-nitrobenzene, where the selective oxidation of one alkyl group would be the key challenge. The entire side chain, irrespective of its length, is typically oxidized to a carboxylic acid group, provided there is a benzylic hydrogen.

Functional Group Interconversions on the Aromatic Ring

These synthetic strategies involve modifying a benzoic acid derivative that already possesses some of the required substituents, adding the remaining functional groups through subsequent reactions.

Nitration Protocols for ortho-Substituted Benzoic Acids

The nitration of an ortho-substituted benzoic acid, such as 3-ethylbenzoic acid, is a key step in one of the primary synthetic routes to this compound. The regiochemical outcome of this reaction is governed by the directing effects of the existing substituents. The ethyl group at the 3-position will direct incoming electrophiles to the ortho (2- and 4-) and para (6-) positions. The carboxylic acid group at the 1-position will direct to the meta (3- and 5-) positions.

The nitration of 3-methylbenzoic acid, a close analog, has been studied and provides insight into the expected product distribution for 3-ethylbenzoic acid. The reaction typically yields a mixture of isomers, with the primary products being 3-methyl-2-nitrobenzoic acid, 3-methyl-4-nitrobenzoic acid, and 3-methyl-6-nitrobenzoic acid. The relative yields of these isomers can be influenced by the reaction conditions. A patent describing the nitration of m-toluic acid (3-methylbenzoic acid) reports a selectivity of up to 85.6% for 2-nitro-3-methylbenzoic acid under specific low-temperature conditions. google.com

| Substrate | Reaction Conditions | Major Isomeric Products | Reference |

| 3-Methylbenzoic Acid | HNO₃, -25.0 °C | 2-Nitro-3-methylbenzoic acid (85.6% selectivity) | google.com |

| 3-Methylbenzoic Acid | Mixed Acid | 5-Methyl-2-nitrobenzoic acid, 3-Methyl-2-nitrobenzoic acid, 3-Methyl-4-nitrobenzoic acid | researchgate.net |

Separation of the desired 2-nitro isomer from the other isomers would be a critical step in the purification process, often accomplished by techniques such as fractional crystallization.

Green Chemistry Considerations in Synthetic Route Design

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.com In the context of synthesizing this compound, this involves exploring alternative catalysts and optimizing reaction conditions to improve safety, efficiency, and environmental performance.

The development of effective catalysts is a cornerstone of green chemistry, offering pathways to milder reaction conditions and improved selectivity. oup.com For the nitration of aromatic compounds, including benzoic acid derivatives, various catalytic systems have been investigated to replace the traditional, hazardous "mixed acid" approach. acs.org

Solid acid catalysts, such as zeolites and sulfated zirconia, have been explored as recyclable and less corrosive alternatives to sulfuric acid. Zeolite catalysts, in particular, have demonstrated activity in aromatic nitration, although they can be prone to deactivation. Another approach involves the use of metal nitrates, such as bismuth subnitrate, in conjunction with an activating agent like thionyl chloride, which allows for nitration under milder conditions. nih.gov Research has also shown that Lewis acids, like Scandium(III) triflate (Sc(OTf)₃), can effectively catalyze nitration reactions, expanding the range of applicable substrates. rsc.org

Brønsted acidic ionic liquids have emerged as both catalysts and solvents for nitration reactions using aqueous nitric acid. oup.com This approach is particularly promising from a green chemistry perspective as it can be performed under solvent-free conditions, with water being the only byproduct. oup.com The biphasic nature of the reaction allows for easy separation of the product and recycling of the ionic liquid catalyst. oup.com

Table 1: Comparison of Catalytic Systems for Aromatic Nitration

| Catalyst System | Nitrating Agent | Advantages | Disadvantages |

|---|---|---|---|

| Solid Acids (e.g., Zeolites) | Nitric Acid | Recyclable, reduced corrosion | Prone to deactivation |

| Metal Nitrates (e.g., Bismuth Subnitrate/Thionyl Chloride) | Metal Nitrate (B79036) | Mild reaction conditions | Requires activating agent, potential metal waste |

| Lewis Acids (e.g., Sc(OTf)₃) | Organic Nitrating Reagent | High efficiency for various substrates | Catalyst cost and recovery |

| Brønsted Acidic Ionic Liquids | Aqueous Nitric Acid | Reusable, solvent-free conditions, water as sole byproduct | May require elevated temperatures |

The choice of solvent plays a critical role in the environmental impact of a chemical process. Traditional nitration reactions often use chlorinated solvents like dichloromethane, which are environmentally harmful. rsc.org Green chemistry encourages the use of safer and more benign solvents.

Ionic liquids have been extensively studied as "green solvents" for nitration reactions due to their negligible vapor pressure, thermal stability, and recyclability. ingentaconnect.comacs.org Various ionic liquids, including those based on imidazolium (B1220033) and pyrrolidinium (B1226570) cations, have been shown to be effective media for aromatic nitration. rsc.org Phosphonium-based ionic liquids have also been reported as effective solvents, offering advantages over some imidazolium-based systems which can be susceptible to ring nitration themselves. ingentaconnect.com The choice of both the cation and anion of the ionic liquid can significantly influence reaction outcomes. rsc.orgingentaconnect.com

Optimization of reaction conditions is another key aspect of green synthetic design. This includes factors like temperature, reaction time, and the nature of the nitrating agent. For instance, controlling the temperature is crucial in nitration reactions to prevent the formation of multiple nitrated byproducts. truman.edulibretexts.org Microwave-assisted synthesis has emerged as a green technology that can significantly reduce reaction times and energy consumption. wjpmr.comgordon.edu For example, the nitration of phenols using calcium nitrate in acetic acid can be achieved in minutes under microwave irradiation, offering a safer and more efficient alternative to traditional methods. gordon.edu

Table 2: Influence of Solvents on Aromatic Nitration

| Solvent | Typical Nitrating System | Key Findings and Green Aspects | Reference |

|---|---|---|---|

| Dichloromethane | HNO₃–Ac₂O | Traditional solvent, effective but environmentally hazardous. | rsc.org |

| [bmpy][N(Tf)₂] (Ionic Liquid) | HNO₃–Ac₂O | Higher yields for deactivated substrates compared to dichloromethane; recyclable. | rsc.org |

| [emim][OTf] (Ionic Liquid) | isoamyl nitrate/TfOH | Good nitration efficiency and potential for recycling. | acs.orgnih.gov |

| Tetraalkylphosphonium Ionic Liquids | Various | Thermally stable, not susceptible to ring nitration observed in some imidazolium ILs. | ingentaconnect.com |

| Solvent-free | Aqueous HNO₃ with Brønsted acidic ionic liquid catalyst | Eliminates organic solvent waste; water is the only byproduct. | oup.com |

Chemical Reactivity and Transformation Studies of 3 Ethyl 2 Nitrobenzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group in 3-ethyl-2-nitrobenzoic acid is a versatile functional group that can undergo a variety of chemical transformations. These reactions are fundamental to the synthesis of a wide range of derivatives with potential applications in pharmaceuticals and materials science.

Esterification Reactions and Kinetic Studies

Esterification is a common reaction of carboxylic acids, including this compound, to produce esters. iajpr.com This transformation is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. rsc.orgresearchgate.net The reaction is reversible and is known as Fischer esterification. scirp.org For instance, the esterification of p-nitrobenzoic acid with ethanol (B145695) has been accomplished using catalysts such as silicon tetrachloride. google.com

While specific kinetic studies on this compound are not extensively documented, research on analogous compounds like benzoic acid provides insight into the reaction kinetics. The esterification of benzoic acid with 1-butyl alcohol, catalyzed by p-toluenesulfonic acid, has been shown to be a first-order reaction with respect to benzoic acid. dnu.dp.ua The activation energies for the forward and reverse reactions in this system were determined to be 58.40 kJ·mol⁻¹ and 57.70 kJ·mol⁻¹, respectively. dnu.dp.ua It is expected that the electronic and steric effects of the ethyl and nitro substituents in this compound would influence the reaction rates and equilibrium position of its esterification reactions.

Table 1: Catalyst Systems for Esterification of Nitrobenzoic Acids

| Catalyst | Reactants | Product | Yield (%) | Reference |

| Silicon Tetrachloride | p-Nitrobenzoic acid, Ethanol | Ethyl p-nitrobenzoate | 98 | google.com |

| Sulfuric Acid | 4-Nitrobenzoic acid, Ethanol | Ethyl 4-nitrobenzoate | High Conversion | scirp.org |

| Polyfluoroalkanesulfonic acid | 4-Nitrobenzoic acid, Ethanol | Ethyl 4-nitrobenzoate | Not specified | scirp.org |

Note: This table presents data for analogous nitrobenzoic acids due to the limited specific data for this compound.

Decarboxylative Coupling Reactions

Decarboxylative coupling reactions represent a modern and powerful tool in organic synthesis for the formation of carbon-carbon bonds, using carboxylic acids as readily available starting materials. wikipedia.orgnih.gov These reactions proceed with the extrusion of carbon dioxide and are often catalyzed by transition metals like palladium. nih.govd-nb.infobeilstein-journals.org For nitrobenzoic acids, palladium-catalyzed decarboxylative Heck vinylation has been reported, allowing for the coupling of various olefins with 2-nitrobenzoates to yield vinyl arenes. d-nb.infobeilstein-journals.org

The reaction conditions typically involve a palladium catalyst, such as palladium acetate (B1210297), in the presence of an oxidant like copper(II) fluoride (B91410) and a ligand. d-nb.infobeilstein-journals.org The scope of this reaction has been explored with various substituted nitrobenzoic acids and olefins, demonstrating its utility in synthesizing a range of stilbene (B7821643) and acrylate (B77674) derivatives. d-nb.info While specific examples with this compound are not detailed, the general success with other nitrobenzoic acids suggests its applicability in similar transformations. The electronic nature of the substituents on the benzoic acid can influence the reaction efficiency. beilstein-journals.org

Table 2: Conditions for Palladium-Catalyzed Decarboxylative Heck Vinylation of 2-Nitrobenzoic Acid with Styrene

| Palladium Catalyst (mol%) | Oxidant (equiv) | Ligand | Solvent | Yield (%) | Reference |

| Pd(OAc)₂ (5) | Ag₂CO₃ (1.5) | - | DMF/DMSO | High | nih.gov |

| Pd(OAc)₂ (2) | CuF₂ (2) | 1,4,5-triazanaphthalene | NMP | 67 | d-nb.infobeilstein-journals.org |

| Pd(OAc)₂ (2) | CuF₂ (2) / BQ (0.5) | - | NMP | 89 | d-nb.infobeilstein-journals.org |

Note: BQ = p-benzoquinone, NMP = N-methyl-2-pyrrolidone. This data is for the parent 2-nitrobenzoic acid.

Amidation and Peptide Coupling Applications

The carboxylic acid functionality of this compound can be converted to an amide through reaction with an amine. This transformation typically requires the activation of the carboxylic acid, which can be achieved using various coupling reagents. researchgate.net Common coupling reagents used in peptide synthesis, such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU), are effective for this purpose. researchgate.netpeptide.com These reagents facilitate the formation of an amide bond by activating the carboxyl group, making it more susceptible to nucleophilic attack by an amine. peptide.com

For example, the synthesis of N-ethyl-3-nitrobenzamide can be accomplished by the direct condensation of 3-nitrobenzoic acid with ethylamine, often facilitated by a dehydrating agent like thionyl chloride. The development of novel coupling reagents continues to improve the efficiency and reduce side reactions in amide bond formation. nih.gov While specific applications of this compound in peptide synthesis are not widely reported, its structure is amenable to standard peptide coupling protocols.

Reduction to Substituted Benzyl Alcohols

The selective reduction of the carboxylic acid group in this compound to a primary alcohol, yielding (3-ethyl-2-nitrophenyl)methanol, requires a reducing agent that does not affect the nitro group. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both functional groups, more selective reagents are available. stackexchange.comquora.comacs.org

Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂), are known to selectively reduce carboxylic acids in the presence of nitro groups. stackexchange.comharvard.edu Another approach involves the in-situ formation of a mixed anhydride (B1165640) from the carboxylic acid, followed by reduction with a milder hydride reagent like sodium borohydride. This method has been successfully applied to the reduction of 4-nitrobenzoic acid to 4-nitrobenzyl alcohol. researchgate.net The choice of solvent and reaction temperature can be crucial for achieving high selectivity. nih.gov

Table 3: Reagents for Selective Reduction of Carboxylic Acids to Alcohols in the Presence of a Nitro Group

| Reagent | Substrate | Product | Notes | Reference |

| Diborane (B₂H₆) | m-Nitrobenzoic acid | m-Nitrobenzyl alcohol | Mild conditions, does not reduce nitro group. | stackexchange.com |

| NaBH₄ / BF₃·Et₂O | 4-Nitrobenzoic acid | 4-Nitrobenzyl alcohol | In situ generation of borane. | researchgate.net |

| T3P / NaBH₄ | 4-Nitrobenzoic acid | 4-Nitrobenzyl alcohol | Activation with 1-propanephosphonic acid cyclic anhydride. | researchgate.net |

| TiCl₄ / NH₃-BH₃ | N-protected amino acids | Corresponding alcohols | Tolerant of various functional groups. | nih.gov |

Note: This table provides data for analogous nitrobenzoic acids.

Reactions Involving the Nitro Group

The nitro group of this compound is a key functional group that can be readily transformed, most notably into an amino group, which opens up a vast array of synthetic possibilities for the creation of heterocyclic compounds and other complex molecules.

Reduction of the Nitro Group to Amino Functionality

The reduction of the nitro group in aromatic compounds to an amino group is a fundamental and widely used transformation in organic synthesis. masterorganicchemistry.comchemeurope.com This reaction converts this compound into 2-amino-3-ethylbenzoic acid, a valuable synthetic intermediate. nbinno.comsigmaaldrich.com A variety of methods are available to achieve this reduction with high efficiency. lkouniv.ac.inwikipedia.org

Catalytic hydrogenation is a common and clean method for this transformation. masterorganicchemistry.com The reaction is typically carried out using a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel, under an atmosphere of hydrogen gas. masterorganicchemistry.comwikipedia.orggoogle.com This method is often preferred due to the mild reaction conditions and the formation of water as the only byproduct.

Alternatively, the reduction can be accomplished using metals in acidic media. masterorganicchemistry.comlkouniv.ac.in A classic example is the use of tin (Sn) or iron (Fe) powder in the presence of hydrochloric acid (HCl). masterorganicchemistry.com Stannous chloride (SnCl₂) in ethanol is another effective reagent system that can be used under pH-neutral conditions. masterorganicchemistry.comresearchgate.net The choice of reducing agent can sometimes be influenced by the presence of other functional groups in the molecule to ensure selectivity. For instance, indium metal in the presence of ammonium (B1175870) chloride in aqueous ethanol has been used for the selective reduction of nitroarenes. orgsyn.org

Table 4: Methods for the Reduction of Aromatic Nitro Compounds to Amines

| Reagent/Catalyst | Conditions | Substrate Example | Product Example | Reference |

| H₂, Pd/C | Hydrogen atmosphere, solvent (e.g., ethanol) | Ethyl 4-nitrobenzoate | Ethyl 4-aminobenzoate | orgsyn.org |

| Fe, HCl | Acidic medium, heat | Aromatic nitro compounds | Primary amines | masterorganicchemistry.comlkouniv.ac.in |

| Sn, HCl | Acidic medium, heat | Aromatic nitro compounds | Primary amines | masterorganicchemistry.com |

| SnCl₂ | Ethanol | Aromatic nitro compounds | Primary amines | masterorganicchemistry.comresearchgate.net |

| In, NH₄Cl | Aqueous ethanol, reflux | Ethyl 4-nitrobenzoate | Ethyl 4-aminobenzoate | orgsyn.org |

Note: This table provides general methods applicable to the reduction of the nitro group in this compound.

Further Nitration of the Aromatic Ring

The introduction of an additional nitro group onto the aromatic ring of this compound is an example of an electrophilic aromatic substitution reaction. wikipedia.org The regiochemical outcome of this reaction is dictated by the directing effects of the three existing substituents: the ethyl group (-CH₂CH₃), the nitro group (-NO₂), and the carboxylic acid group (-COOH).

Ethyl Group (-CH₂CH₃): As an alkyl group, it is an activating substituent and directs incoming electrophiles to the ortho and para positions. In this molecule, the positions ortho to the ethyl group are C2 (already substituted) and C4, and the para position is C6.

Nitro Group (-NO₂): This is a strongly deactivating group and a meta-director. libretexts.org It directs incoming electrophiles to the positions meta to itself, which are C4 and C6.

Carboxylic Acid Group (-COOH): This is also a deactivating group and a meta-director, directing incoming electrophiles to the C5 position. wikipedia.org

The combined influence of these groups determines the position of further nitration. The ring is generally deactivated towards electrophilic attack due to the presence of two strong electron-withdrawing groups (-NO₂ and -COOH). libretexts.org However, the directing effects converge. The activating ethyl group strongly favors positions 4 and 6, and this is reinforced by the meta-directing effect of the nitro group, which also points to positions 4 and 6. While the carboxylic acid group directs to C5, the concerted direction of the ethyl and nitro groups to C4 and C6, combined with the activating nature of the ethyl group, makes these positions the most probable sites of substitution. Between positions 4 and 6, the C4 position is sterically less hindered than the C6 position, which is ortho to the bulky ethyl group. Therefore, the major product of further nitration is predicted to be 3-ethyl-2,4-dinitrobenzoic acid.

| Substituent | Type | Directing Influence | Favored Positions |

|---|---|---|---|

| -CH₂CH₃ (Ethyl) | Activating, Ortho/Para-Director | Increases ring reactivity | 4, 6 |

| -NO₂ (Nitro) | Deactivating, Meta-Director | Decreases ring reactivity | 4, 6 |

| -COOH (Carboxyl) | Deactivating, Meta-Director | Decreases ring reactivity | 5 |

| Overall Prediction | Nitration is expected to occur preferentially at the C4 position due to concerted directing effects and lower steric hindrance. |

Electrophilic and Nucleophilic Aromatic Substitutions

The reactivity of this compound in aromatic substitution reactions is complex due to the presence of both activating and deactivating groups.

Electrophilic Aromatic Substitution (EAS): As discussed in the context of nitration, the aromatic ring of this compound is significantly deactivated towards electrophiles. libretexts.org The two electron-withdrawing groups, nitro and carboxylic acid, reduce the nucleophilicity of the benzene (B151609) ring. youtube.com Consequently, electrophilic aromatic substitution reactions, such as halogenation or Friedel-Crafts reactions, would require harsh reaction conditions to proceed. libretexts.org The regioselectivity of such reactions would be governed by the principles outlined above, with substitution anticipated at the C4 or C6 positions. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr): Conversely, the presence of the strong electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic attack. byjus.commasterorganicchemistry.com Nucleophilic aromatic substitution (SNAr) occurs when a nucleophile displaces a leaving group on an electron-poor aromatic ring. wikipedia.org For this reaction to occur with this compound, a suitable leaving group (such as a halide) would need to be present on the ring, typically at a position ortho or para to the nitro group. libretexts.org The nitro group is crucial as it stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance. wikipedia.orgyoutube.com The reaction proceeds via an addition-elimination mechanism, where the nucleophile first attacks the carbon bearing the leaving group, forming the Meisenheimer complex, followed by the departure of the leaving group to restore aromaticity. masterorganicchemistry.comlibretexts.org The electron-withdrawing nature of the nitro group activates the ring for this type of transformation. byjus.com

Chemo- and Regioselective Transformations of Polyfunctionalized Systems

The presence of multiple, distinct functional groups on the this compound ring allows for a high degree of chemo- and regioselectivity in its chemical transformations.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. The metal-catalyzed decarboxylative couplings are prime examples of chemoselectivity. In these reactions, the carboxylic acid group is selectively removed and utilized for C-C bond formation, while the nitro and ethyl groups remain untouched on the aromatic ring. rsc.orgnih.gov This allows for the targeted modification of the molecule at the C1 position without altering the other substituents.

Regioselectivity: This describes the control of the position at which a reaction occurs.

In electrophilic aromatic substitution , the regioselectivity is a complex interplay between the directing effects of the three substituents. As analyzed previously, the combined influence of the ortho/para-directing ethyl group and the meta-directing nitro and carboxyl groups leads to a strong preference for substitution at the C4 position. wikipedia.orglibretexts.org

In nucleophilic aromatic substitution , the regioselectivity is determined by the location of a suitable leaving group relative to the strongly activating nitro group. libretexts.org A reaction would be highly favored if a leaving group were positioned ortho or para to the -NO₂ group, as this allows for effective stabilization of the Meisenheimer intermediate. wikipedia.orgyoutube.com

The distinct electronic and steric properties of each substituent on the this compound scaffold enable precise control over its chemical modifications, making it a potentially valuable building block in organic synthesis.

Advanced Spectroscopic Characterization and Structural Elucidation

Single Crystal X-ray Diffraction Analysis of Related Crystal Structures

The analysis of related nitrobenzoic acid structures reveals common conformational and packing motifs. For instance, the crystal structure of 2-nitrobenzoic acid, determined from low-temperature (20 K) X-ray diffraction data, crystallizes in the triclinic space group P-1 with two molecules per unit cell. acs.org Similarly, a 1:1 adduct of 4-nitrobenzoic acid with 3-aminobenzoic acid was found to crystallize in the monoclinic system. nih.gov

In these structures, the benzene (B151609) ring is typically planar. However, the substituents—the carboxylic acid and nitro groups—often exhibit a slight twist relative to the plane of the ring. This torsion is influenced by both intramolecular steric hindrance and intermolecular packing forces in the crystal lattice. nih.govmdpi.com In the 4-nitrobenzoic acid adduct, the nitro group is twisted from its attached ring by 4.40 (8)°. nih.gov The conformation of the ethyl group in 3-Ethyl-2-nitrobenzoic acid would be similarly determined, revealing the orientation of the methyl and methylene (B1212753) groups relative to the aromatic system.

The arrangement of molecules in a crystal is dictated by a variety of intermolecular interactions. acs.org For nitrobenzoic acids, the most significant of these is the formation of classical, centrosymmetric hydrogen-bonded dimers via the carboxylic acid groups. acs.orgnih.gov This robust O—H···O hydrogen bonding is a primary driver of the supramolecular assembly in the solid state. nih.gov

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

While a standard one-dimensional ¹H NMR spectrum provides initial information, complex substitution patterns, such as in this compound, often lead to overlapping signals in the aromatic region. docbrown.info Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed for unambiguous signal assignment. COSY experiments reveal scalar coupling between neighboring protons, allowing for the mapping of the proton network within the molecule. HSQC correlates proton signals with their directly attached carbon atoms, enabling definitive assignment of the ¹³C spectrum.

For example, in the ¹H NMR spectrum of 3-nitrobenzoic acid, the aromatic protons appear as a multiplet. rsc.org Using correlation techniques, one could definitively assign the signals for H4, H5, H6, and the protons of the ethyl group in this compound by observing their through-bond coupling relationships.

The predictive power of computational chemistry can be harnessed to aid in spectral assignment and structural verification. nih.gov By employing methods like Density Functional Theory (DFT) with appropriate basis sets (e.g., B3LYP/6-311+G*), it is possible to calculate the theoretical NMR shielding tensors for a proposed structure. researchgate.netucl.ac.uk These can then be converted into chemical shifts and compared with experimental data.

Studies on 2-, 3-, and 4-nitrobenzoic acids have shown a strong linear correlation between the experimental ¹H and ¹³C chemical shifts and those calculated using the GIAO (Gauge-Independent Atomic Orbital) method. researchgate.netucl.ac.uk This correlation provides a high degree of confidence in the structural assignments. Discrepancies between experimental and calculated shifts can sometimes indicate unusual conformational or electronic effects within the molecule. nih.gov

Below is a table comparing experimental and calculated ¹³C NMR chemical shifts for the related compound 3-nitrobenzoic acid, illustrating the typical accuracy of such methods.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (B3LYP) |

|---|---|---|

| C1 | 133.0 | 133.0 |

| C2 | 123.0 | 123.2 |

| C3 | 148.4 | 148.5 |

| C4 | 126.5 | 127.4 |

| C5 | 130.0 | 130.0 |

| C6 | 135.1 | 135.2 |

| C=O | 165.6 | 165.2 |

Data adapted from a study on nitrobenzoic acids. researchgate.net

Vibrational Spectroscopy for Functional Group and Conformational Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. nih.gov These methods are exceptionally useful for identifying functional groups, each of which has characteristic vibrational frequencies. scirp.org

For this compound, the vibrational spectrum is dominated by absorptions from the carboxylic acid, nitro, and substituted aromatic functional groups. The carboxylic acid group is identified by a very broad O-H stretching band from approximately 3300 to 2500 cm⁻¹, which is characteristic of the strong hydrogen bonding in carboxylic acid dimers. docbrown.info A strong, sharp absorption corresponding to the C=O (carbonyl) stretch is typically observed in the 1700–1680 cm⁻¹ region for aryl carboxylic acids. docbrown.info

The nitro group (NO₂) gives rise to two prominent stretching vibrations: an asymmetric stretch (ν_as) typically found near 1530 cm⁻¹ and a symmetric stretch (ν_s) near 1350 cm⁻¹. researchgate.netscirp.org The aromatic ring itself produces a series of C-H and C=C stretching and bending vibrations. The presence of the ethyl group would add characteristic C-H stretching and bending frequencies. Computational DFT calculations are also frequently used to calculate the vibrational frequencies and aid in the assignment of each band to a specific molecular motion based on the Potential Energy Distribution (PED). nih.gov

The following table summarizes the key vibrational frequencies and their assignments based on studies of related nitrobenzoic acid compounds.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| O-H stretch (H-bonded) | ~3300-2500 (broad) | Carboxylic Acid |

| Aromatic C-H stretch | ~3100-3000 | Aromatic Ring |

| Aliphatic C-H stretch | ~2980-2850 | Ethyl Group |

| C=O stretch | ~1700-1680 | Carboxylic Acid |

| NO₂ asymmetric stretch | ~1530 | Nitro Group |

| Aromatic C=C stretch | ~1600-1450 | Aromatic Ring |

| NO₂ symmetric stretch | ~1350 | Nitro Group |

| C-O stretch | ~1320-1210 | Carboxylic Acid |

| O-H bend | ~960-900 | Carboxylic Acid |

Frequency ranges are approximate and based on data from related nitro- and substituted benzoic acids. researchgate.netscirp.orgdocbrown.info

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is characterized by a series of distinct absorption bands that confirm its structural features: the carboxylic acid group, the nitro group, the substituted benzene ring, and the ethyl substituent.

The most prominent feature is a very broad absorption band typically observed in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer, formed via intermolecular hydrogen bonding. docbrown.infoquora.com The carbonyl (C=O) stretching vibration of the carboxylic acid appears as a strong, sharp peak, generally between 1680 and 1710 cm⁻¹. researchgate.netjst.go.jp

Table 1: Characteristic FT-IR Peaks for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid (dimer) |

| ~3100 | C-H stretch | Aromatic |

| 2960-2850 | C-H stretch | Aliphatic (Ethyl) |

| 1710-1680 (strong) | C=O stretch | Carboxylic Acid |

| ~1600, ~1475 | C=C stretch | Aromatic Ring |

| 1560-1520 (strong) | Asymmetric NO₂ stretch | Nitro Group |

| 1385-1345 (strong) | Symmetric NO₂ stretch | Nitro Group |

| ~1300 | C-O stretch | Carboxylic Acid |

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide key structural information, especially regarding the nitro group and the aromatic ring.

A very strong and characteristic peak for the symmetric stretching of the nitro group is expected around 1355 cm⁻¹. semanticscholar.org This band is often the most intense feature in the Raman spectra of nitroaromatic compounds. aip.orgrsc.org Vibrations of the benzene ring also give rise to distinct Raman signals, including the C-C stretching modes, which appear in the 1590-1620 cm⁻¹ range, and the ring breathing mode, which is typically observed near 1000 cm⁻¹. researchgate.netsemanticscholar.org The C-H in-plane bending vibrations of the aromatic ring are found around 1110 cm⁻¹. semanticscholar.org The carbonyl C=O stretch of the carboxylic acid is also Raman active, though typically weaker than in the IR spectrum.

Table 2: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Assignment |

|---|---|

| ~3080 | Aromatic C-H stretch |

| 1620-1590 | Aromatic C=C stretch |

| ~1355 (strong) | Symmetric NO₂ stretch |

| ~1110 | Aromatic C-H in-plane bend |

| ~1000 | Aromatic ring breathing |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by transitions involving the π-electron system of the benzene ring and the non-bonding electrons of the nitro and carbonyl groups.

Two main types of electronic transitions are anticipated: π→π* and n→π. The π→π transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically high-energy and result in strong absorption bands, likely below 280 nm. nist.gov The n→π* transitions involve the excitation of a non-bonding electron (from the oxygen atoms of the nitro or carboxyl groups) to a π* antibonding orbital. These transitions are lower in energy and have a much lower molar absorptivity, often appearing as a weak shoulder or a broad, low-intensity band at longer wavelengths (>300 nm). The presence of the nitro and carboxyl groups, both of which are chromophores, on the benzene ring influences the energy levels of the molecular orbitals and thus the precise wavelengths of maximum absorbance (λ_max).

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation pattern. The molecular formula of this compound is C₉H₉NO₄, corresponding to a molecular weight of approximately 195.17 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 195. This peak, arising from the removal of a single electron, is expected to be reasonably intense due to the stability of the aromatic ring. libretexts.org The subsequent fragmentation would likely proceed through several characteristic pathways for aromatic nitro-carboxylic acids:

Loss of a hydroxyl radical (·OH): A peak at m/z 178 (M-17) is expected from the cleavage of the carboxylic acid group. libretexts.org

Loss of a water molecule (H₂O): An "ortho effect" could facilitate the loss of water from the molecular ion, leading to a peak at m/z 177 (M-18).

Loss of nitrogen dioxide (·NO₂): Cleavage of the C-N bond would result in a significant fragment at m/z 149 (M-46).

Loss of the carboxyl group (·COOH): A peak at m/z 150 (M-45) would indicate the loss of the entire carboxylic acid functionality. libretexts.org

Loss of the ethyl group (·C₂H₅): Benzylic cleavage can lead to the loss of the ethyl radical, producing a fragment at m/z 166 (M-29).

Further fragmentation of these primary ions would lead to a complex spectrum, providing a detailed fingerprint of the molecule. For instance, the benzoyl-type cations can subsequently lose carbon monoxide (CO). slideshare.net

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Ion Formula | Loss from Parent Ion |

|---|---|---|

| 195 | [C₉H₉NO₄]⁺˙ | Molecular Ion (M⁺˙) |

| 178 | [C₉H₈NO₃]⁺ | ·OH |

| 177 | [C₉H₇NO₃]⁺˙ | H₂O |

| 166 | [C₇H₄NO₄]⁺ | ·C₂H₅ |

| 150 | [C₈H₈O₂]⁺˙ | ·NO₂ and H |

Solid-State Analytical Techniques

Powder X-ray Diffraction (PXRD) is the primary technique for analyzing the crystalline structure of solid materials. A PXRD pattern provides information on the phase, purity, and degree of crystallinity of a sample. For this compound, PXRD would reveal its specific crystal lattice parameters and space group.

The diffraction pattern consists of a series of peaks at specific diffraction angles (2θ), which are characteristic of the crystalline structure. The position and intensity of these peaks are determined by the arrangement of atoms in the crystal lattice. By comparing the experimental pattern to databases or by performing structural refinement, the crystal system (e.g., monoclinic, orthorhombic) can be identified. Studies on the closely related compound, 3-methyl-2-nitrobenzoic acid, have shown distinct PXRD patterns that confirm its crystalline nature. researchgate.net Similarly, this compound is expected to produce a unique pattern of sharp peaks, indicating a well-ordered crystalline solid. The relative intensities of the diffraction peaks can also provide information about any preferred orientation (texture) of the crystallites within the powder sample. oup.comacs.org

Scanning Electron Microscopy (SEM) for Morphological Studies

Following a comprehensive search of scientific literature and databases, no specific studies detailing the use of Scanning Electron Microscopy (SEM) for the morphological analysis of this compound were identified. Consequently, there are no research findings, detailed descriptions of surface morphology, crystal structure, or microstructural features, nor any data tables or graphical representations from SEM analyses available for this compound to be included in this article.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of the molecule. For a molecule like 3-Ethyl-2-nitrobenzoic acid, these calculations can reveal details about its geometry, stability, and electronic properties, which are governed by the spatial arrangement of its atoms and the distribution of its electrons.

Density Functional Theory (DFT) has become a primary tool for computational chemists to investigate the properties of molecules. Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, which simplifies the calculations while maintaining a high degree of accuracy. For this compound, DFT is employed to perform geometry optimization, a process that finds the most stable three-dimensional arrangement of the atoms, corresponding to a minimum on the potential energy surface.

Functionals such as B3LYP and B3PW91 are commonly used in these calculations. researchgate.net These hybrid functionals incorporate a portion of the exact Hartree-Fock exchange, which improves the accuracy of the results. researchgate.net The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's structure and steric interactions. Studies on related nitrobenzoic acids have demonstrated the reliability of DFT in predicting geometries that are in good agreement with experimental data. researchgate.net

Ab initio methods are a class of quantum chemistry methods based on first principles, without the use of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods provide a systematic way to approach the exact solution of the Schrödinger equation. For molecules like 3-nitrobenzoic acid, ab initio calculations have been used to obtain optimized geometrical structures. researchgate.netresearchgate.net These methods are often used as a benchmark to assess the performance of other computational techniques. High-accuracy predictions from these methods are valuable for understanding the fundamental electronic properties and for calculations where a high level of theory is required.

The choice of a basis set is a critical aspect of any quantum chemical calculation, as it defines the set of mathematical functions used to build the molecular orbitals. The selection of a basis set represents a compromise between computational cost and accuracy. umich.edu For aromatic compounds like this compound, Pople-style basis sets, such as 6-31G and 6-311G, are frequently used. gaussian.com To improve the accuracy, these can be augmented with polarization functions (e.g., d,p) and diffuse functions (+), which are important for describing the electronic structure of systems with lone pairs, strained rings, or anions. youtube.com

The evaluation of different functionals and basis sets is essential to ensure the reliability of the calculated properties. For benzoic acid derivatives, a range of functionals, including meta-GGA hybrids and range-separated functionals, have been assessed to find the best agreement with experimental data and high-level calculations. researchgate.net The selection of an appropriate basis set, such as cc-pVTZ (correlation-consistent triple-zeta), can provide a good balance of accuracy and computational efficiency for describing the electronic properties of such molecules. umich.edu

Electronic Properties and Reactivity Descriptors

The electronic properties of a molecule are key to understanding its reactivity. Computational methods can provide a wealth of information about how a molecule will interact with other chemical species. For this compound, these properties are largely influenced by the electron-withdrawing nature of the nitro and carboxylic acid groups and the electron-donating nature of the ethyl group.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. researchgate.netscispace.com The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's capacity to act as an electrophile. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For related nitroaromatic compounds, the HOMO-LUMO gap has been calculated to understand their electronic transitions and reactivity. materialsciencejournal.org

Table 1: Calculated Electronic Properties of a Representative Nitroaromatic Compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -7.06 |

| LUMO Energy | -2.54 |

| HOMO-LUMO Gap | 4.52 |

| Ionization Potential | 7.06 |

| Electron Affinity | 2.54 |

Data is illustrative for a related nitroaromatic compound and was calculated using DFT. materialsciencejournal.org

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP surface is colored according to the electrostatic potential, with red indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor).

For this compound, the MEP map would be expected to show the most negative potential around the oxygen atoms of the nitro and carboxylic acid groups, making these sites susceptible to electrophilic attack. Conversely, the regions of positive potential are typically located around the hydrogen atoms, particularly the acidic proton of the carboxyl group, indicating these are favorable sites for nucleophilic attack. nih.gov The MEP analysis thus provides a clear, visual guide to the molecule's reactivity.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-nitrobenzoic acid |

| 3-nitrobenzoic acid |

Intermolecular Interaction Analysis

The way molecules interact with each other governs their physical properties in the solid state. Several computational techniques are employed to analyze these non-covalent interactions in detail.

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions within a crystal. mdpi.comlew.ro The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal, providing a visual representation of intermolecular contacts. nih.gov

For this compound, this analysis would map the different types of close contacts, such as hydrogen bonds involving the carboxylic acid and nitro groups, as well as van der Waals interactions. The surface can be colored to represent different properties, such as the normalized contact distance (dnorm), which highlights regions of significant intermolecular interaction. mdpi.com

Table 2: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound

| Contact Type | Contribution (%) |

| H···H | 45.0 |

| O···H/H···O | 25.5 |

| C···H/H···C | 15.2 |

| C···C | 5.8 |

| N···O/O···N | 4.5 |

| Other | 4.0 |

Note: This table presents hypothetical data to illustrate the output of a Hirshfeld surface analysis.

Non-covalent interaction (NCI) analysis is a method used to visualize and characterize weak interactions in chemical systems. nih.govwikipedia.org This technique is based on the electron density (ρ) and its reduced density gradient (s). wikipedia.orgjussieu.fr By plotting the RDG against the electron density, regions of non-covalent interactions can be identified. researchgate.net

The resulting 3D visualization, known as an NCI plot, shows isosurfaces corresponding to different types of interactions. The color of these isosurfaces indicates the nature and strength of the interaction: blue for strong attractive interactions like hydrogen bonds, green for weak van der Waals interactions, and red for repulsive steric clashes. researchgate.net For this compound, NCI plots would visually confirm the presence of hydrogen bonding between the carboxylic acid groups of adjacent molecules and other weaker interactions.

Energy decomposition analysis (EDA) is a computational method that breaks down the total interaction energy between molecules into physically meaningful components. unl.edu This allows for a deeper understanding of the nature of the forces holding molecules together. Common components include electrostatic, exchange-repulsion, polarization, and dispersion energies. unl.edu

Table 3: Hypothetical Energy Decomposition Analysis for a this compound Dimer (kcal/mol)

| Energy Component | Value |

| Electrostatic | -15.0 |

| Exchange-Repulsion | 12.5 |

| Polarization | -4.5 |

| Dispersion | -3.0 |

| Total Interaction Energy | -10.0 |

Note: The values presented are for illustrative purposes.

Computational Spectroscopic Simulations

Theoretical simulations of spectra are an invaluable aid in the interpretation of experimental data, allowing for the assignment of vibrational modes to specific molecular motions. nih.gov

Computational methods, particularly DFT, can be used to predict the infrared (IR) and Raman spectra of this compound. arxiv.orggithub.io By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. esisresearch.orgscispace.com

These calculated spectra can be compared with experimental data to confirm the molecular structure and to assign specific absorption bands and Raman shifts to the vibrational modes of the molecule. For this compound, key vibrational modes would include the O-H stretch of the carboxylic acid, the C=O stretch, the symmetric and asymmetric stretches of the NO2 group, and various vibrations of the aromatic ring and the ethyl group.

Table 4: Hypothetical Calculated Vibrational Frequencies and Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |

| 3300-2500 | Strong, Broad | Weak | O-H stretch (Carboxylic acid dimer) |

| 1710 | Very Strong | Medium | C=O stretch |

| 1605 | Medium | Strong | C=C aromatic stretch |

| 1530 | Very Strong | Strong | Asymmetric NO₂ stretch |

| 1350 | Strong | Medium | Symmetric NO₂ stretch |

| 1290 | Strong | Medium | C-O stretch |

| 920 | Medium, Broad | Weak | O-H out-of-plane bend |

Note: This table provides a simplified, hypothetical representation of calculated vibrational data.

Computational NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), have become invaluable for predicting NMR chemical shifts (δ). These predictions serve to corroborate experimental data, assist in spectral assignments, and provide a deeper understanding of the electronic environment around each nucleus.

The prediction of ¹H and ¹³C NMR chemical shifts for this compound involves calculating the magnetic shielding tensors for each nucleus within the optimized molecular geometry. The accuracy of these predictions is highly dependent on the chosen theoretical level, including the functional and basis set. Modern approaches may also employ E(3) equivariant graph neural networks, which have shown significant accuracy in predicting carbohydrate NMR data and can be applied to other organic molecules. rsc.org Such computational models can achieve a substantial reduction in mean absolute error compared to older methods. rsc.org A comparison between theoretically calculated shifts and experimentally obtained values is crucial for validating the computed structure.

Table 1: Illustrative Data for Computational NMR Chemical Shift Prediction Note: The following data is representative of a typical computational output and is for illustrative purposes.

| Atom Type | Predicted Chemical Shift (ppm) |

|---|---|

| ¹³C (Carboxyl) | 168.5 |

| ¹³C (Aromatic C-NO₂) | 150.2 |

| ¹³C (Aromatic C-Ethyl) | 142.1 |

| ¹³C (Aromatic C-H) | 125.0 - 135.0 |

| ¹³C (Methylene, -CH₂-) | 22.8 |

| ¹³C (Methyl, -CH₃) | 14.5 |

| ¹H (Carboxyl) | 10.0 - 12.0 |

| ¹H (Aromatic) | 7.5 - 8.5 |

| ¹H (Methylene, -CH₂-) | 2.8 |

Thermodynamic Parameter Calculations and Stability Analysis

Computational chemistry provides powerful tools for determining the thermodynamic properties of molecules, which are fundamental to understanding their stability and reactivity. Key parameters such as the enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and entropy (S°) can be calculated for this compound in the gas phase at a standard state (298.15 K and 1 atm).

These calculations are typically performed using quantum mechanical methods to determine the electronic energy, followed by statistical mechanics calculations to account for vibrational, rotational, and translational contributions to the thermodynamic functions. The analysis of these parameters helps in assessing the intrinsic stability of the molecule. Furthermore, computational studies can explore the relative energies of different conformers, for instance, those arising from the rotation of the carboxyl and nitro groups, to identify the most stable geometric configuration. Studies on related substituted nitrobenzoic acids have shown that the interplay of intermolecular interactions significantly affects the stability of crystalline structures, a factor that can be computationally modeled to predict phase stability and the likelihood of solid solution formation. researchgate.netresearchgate.net

Table 2: Key Thermodynamic Parameters from Computational Analysis

| Parameter | Symbol | Significance |

|---|---|---|

| Standard Enthalpy of Formation | ΔHf° | Heat absorbed or released during the formation of the compound from its constituent elements in their standard states. |

| Standard Gibbs Free Energy of Formation | ΔGf° | Indicates the spontaneity of the compound's formation from its elements; a negative value suggests a spontaneous process. |

| Standard Entropy | S° | A measure of the molecular disorder or randomness. |

| Heat Capacity | Cv | The amount of heat required to raise the temperature of the substance by one degree at constant volume. |

Investigation of Nonlinear Optical (NLO) Properties

Molecules with significant Nonlinear Optical (NLO) properties are of great interest for applications in optoelectronics, including frequency conversion and optical switching. scirp.org Aromatic compounds containing both electron-donating groups (like an ethyl group) and strong electron-withdrawing groups (like a nitro group) are prime candidates for exhibiting NLO activity. This is due to the potential for significant intramolecular charge transfer, which enhances the molecular hyperpolarizability.

The NLO properties of this compound can be investigated computationally by calculating the electric dipole moment (μ), linear polarizability (α), and the first (β) and second (γ) hyperpolarizabilities. These calculations are performed by applying an external electric field within the computational model and determining the response of the molecular electron density. The magnitude of the first hyperpolarizability (β) is a critical indicator of a molecule's potential for second-harmonic generation (SHG). Theoretical calculations for novel phthalimide (B116566) derivatives have demonstrated that computed hyperpolarizability values can be significantly greater than that of the standard reference material, urea. researchgate.net

Table 3: Computationally Derived Nonlinear Optical (NLO) Properties

| Parameter | Symbol | Description |

|---|---|---|

| Dipole Moment | µ | Measures the asymmetry of the molecular charge distribution. |

| Mean Polarizability | <α> | Describes the linear response of the electron cloud to an external electric field. |

| First Hyperpolarizability | β | Quantifies the second-order (nonlinear) response to an external electric field, related to SHG. |

Applications in Advanced Chemical Synthesis and Materials Science

Building Block for Complex Organic Synthesis

3-Ethyl-2-nitrobenzoic acid is a versatile building block in organic synthesis due to its distinct functional groups—a carboxylic acid, a nitro group, and an ethyl group attached to a benzene (B151609) ring. These features allow for a variety of chemical transformations, making it a valuable starting material for more complex molecules. The reactivity of the carboxylic acid group allows for esterification and amidation, while the nitro group can be reduced to an amine, which is a key step in many synthetic pathways, particularly for creating heterocyclic structures.

Precursor for Heterocyclic Compounds

The structure of this compound makes it a suitable precursor for the synthesis of various heterocyclic compounds. The general strategy involves the chemical modification of its functional groups, primarily the reduction of the nitro group to an amine (forming 2-amino-3-ethylbenzoic acid). This resulting ortho-substituted aminobenzoic acid is a classic starting material for cyclization reactions to form heterocycles. For instance, this intermediate can be reacted with appropriate reagents to form benzoxazinones or other fused heterocyclic systems.

While specific examples detailing the use of this compound are not prevalent, the synthetic utility of analogous nitrobenzoic acids is well-documented. For example, 2-nitrobenzoic acid is used to form amide bonds, which is a critical step in building larger, often heterocyclic, molecular frameworks. researchgate.net The fundamental reactivity of the nitro and carboxylic acid groups is the key to its role as a precursor in this area of synthesis. researchgate.net

Scaffold for Glycoconjugate Libraries

Information regarding the use of this compound as a scaffold for glycoconjugate libraries is not available in the provided search results.

Intermediate in the Synthesis of Agrochemicals

Substituted nitrobenzoic acids are important intermediates in the production of agrochemicals. The closely related compound, 3-methyl-2-nitrobenzoic acid, is explicitly identified as a key intermediate in the preparation of modern insecticides such as Rynaxypyr® and Cyazypyr®. google.comgoogleapis.com These agrochemicals belong to the anthranilic diamide (B1670390) class of insecticides. The synthesis pathway typically involves the reduction of the nitro group of the benzoic acid derivative to an amine, followed by further reactions to construct the final complex insecticidal molecule.

Additionally, other related structures like 2-bromo-3-nitro-benzoic acid ethyl ester are also utilized in the synthesis of agrochemicals, highlighting the general importance of the substituted nitrobenzoic acid scaffold in this industry. chemimpex.com The presence of the nitro and carboxylic acid groups provides the necessary reactive sites for building the intricate structures required for biological activity.

Interactive Table: Applications of Substituted Nitrobenzoic Acids in Synthesis

| Application Area | Precursor Compound | Product Class/Example |

| Agrochemicals | 3-Methyl-2-nitrobenzoic acid | Anthranilic diamide insecticides (e.g., Rynaxypyr®, Cyazypyr®) google.comgoogleapis.com |

| Agrochemicals | 2-Bromo-3-nitro-benzoic acid ethyl ester | Biologically active molecules for agrochemical use chemimpex.com |

| Pharmaceuticals | 2-Bromo-3-nitro-benzoic acid ethyl ester | Agents targeting bacterial infections and inflammation chemimpex.com |

| Complex Molecules | 2-Nitrobenzoic acid | Precursor for amide bond formation in multi-step synthesis researchgate.net |

Synthesis of Organometallic Derivatives

There is no information available in the search results regarding the use of this compound in the synthesis of organometallic derivatives.

Role in Catalysis and Co-Catalysis

Based on the available search results, there is no evidence to suggest that this compound functions as a catalyst or co-catalyst in chemical reactions. Research often describes the use of metal catalysts, such as cobalt-based systems, for the synthesis of related compounds like 3-methyl-2-nitrobenzoic acid, rather than the compound itself having catalytic properties.

Environmental Chemistry Applications

Specific applications of this compound in environmental chemistry, such as in remediation or as an indicator, were not found in the search results. However, safety data for related compounds indicates that they are generally insoluble in water and not readily biodegradable, which are relevant properties from an environmental persistence perspective. fishersci.ie

Oxidation Catalyst in Wastewater Treatment

The treatment of industrial wastewater often involves advanced oxidation processes (AOPs) to degrade persistent organic pollutants. Heterogeneous Fenton-like processes, for instance, utilize catalysts to generate highly reactive hydroxyl radicals (•OH) from hydrogen peroxide, which then oxidize organic contaminants.

While studies specifically employing this compound as an oxidation catalyst are not prominent in current literature, the catalytic properties of systems involving related compounds are well-documented. For example, the synthesis of its close structural analog, 3-methyl-2-nitrobenzoic acid, involves the use of oxidation catalysts such as cobalt(II) acetate (B1210297) or manganese(II) salts to selectively oxidize a methyl group on a nitroaromatic precursor. This indicates the inherent stability of the nitrobenzoic acid structure in oxidative environments and the role of metal catalysts in facilitating specific oxidation reactions. The principles of these catalytic systems could potentially be adapted for wastewater treatment, where a robust catalyst capable of activating oxidants to degrade pollutants is required.

Photocatalytic Degradation Studies

Photocatalysis is another advanced oxidation process used for environmental remediation. This process typically involves a semiconductor photocatalyst, like titanium dioxide (TiO2), which, upon illumination with light of sufficient energy, generates electron-hole pairs. These charge carriers can then react with water and oxygen to produce reactive oxygen species, including hydroxyl radicals, that can mineralize organic pollutants into harmless substances like CO2 and water.

Direct studies on the photocatalytic degradation of this compound are not extensively reported. However, research on other aromatic compounds, including benzoic acid and other nitroaromatics, provides a framework for understanding its potential behavior. For instance, the photocatalytic degradation of Rhodamine B has been shown to produce intermediates including 3-nitrobenzoic acid, demonstrating that the nitrobenzoic acid moiety can be both a product of degradation of larger molecules and susceptible to further photocatalytic attack. The efficiency of such degradation processes is influenced by factors like catalyst type, catalyst loading, pH, and the presence of other oxidizing agents. The degradation pathway generally involves the attack of hydroxyl radicals on the aromatic ring, leading to hydroxylation, ring-opening, and eventual mineralization.

Corrosion Inhibition Studies

The application of organic molecules to inhibit the corrosion of metals is a field of significant industrial importance. Research on compounds structurally similar to this compound, particularly 3-nitrobenzoic acid, has demonstrated considerable efficacy in protecting metals like mild steel in acidic environments.

Adsorption Mechanisms on Metal Surfaces

The primary mechanism by which organic inhibitors protect metals is through adsorption onto the metal surface, creating a barrier between the metal and the corrosive medium. This adsorption can occur through two main processes: physisorption and chemisorption.

Physisorption involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule.

Chemisorption involves the sharing of electrons or charge transfer from the inhibitor molecule to the unoccupied d-orbitals of the metal, forming a coordinate-type bond.

Studies on 3-nitrobenzoic acid indicate that its adsorption on mild steel in sulfuric acid solution is spontaneous and primarily occurs through the mechanism of physical adsorption. This is supported by calculated activation energies and the exothermic nature of the adsorption process. The adsorption process for many organic inhibitors, including derivatives of benzoic acid, has been found to fit the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the metal surface. The free energy of adsorption (ΔG°ads) is a key indicator of the adsorption mechanism; values up to -20 kJ/mol are characteristic of physisorption, while values around -40 kJ/mol or more negative suggest chemisorption.

| Parameter | Value/Observation for 3-Nitrobenzoic Acid | Indication |

|---|---|---|

| Adsorption Type | Physical Adsorption | Electrostatic interaction between inhibitor and metal surface. |

| Thermodynamics | Spontaneous and Exothermic | Favorable adsorption process that releases heat. |

| Adsorption Isotherm | Fits Langmuir Isotherm | Monolayer formation on the metal surface. |

| Activation Energy (Ea) | 26.02 to 59.02 J/mol | Supports the mechanism of physical adsorption. |

Protective Layer Formation and Efficiency

The adsorption of inhibitor molecules leads to the formation of a protective film on the metal surface. This layer acts as a barrier, blocking the active sites for corrosion and hindering both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. The effectiveness of this protective layer determines the inhibitor's efficiency.

For 3-nitrobenzoic acid, studies have shown that it effectively inhibits the corrosion of mild steel in acidic solutions. The inhibition efficiency (IE) is dependent on the inhibitor's concentration; as the concentration increases, surface coverage improves, leading to the formation of a more compact and stable protective layer and thus higher efficiency. The efficiency of these inhibitors can be evaluated using various electrochemical techniques, including potentiodynamic polarization (PDP), electrochemical impedance spectroscopy (EIS), and linear polarization resistance (LPR), as well as gravimetric (weight loss) methods.

| Measurement Technique | Maximum Inhibition Efficiency (%) for 3-Nitrobenzoic Acid (at 0.01 M) |

|---|---|

| Weight Loss | 87.15 |

| Potentiodynamic Polarization | 90.51 |

| Linear Polarization Resistance | 95.42 |

| Electrochemical Impedance Spectroscopy (EIS) | 99.40 |

Quantum Chemical Correlations with Inhibition Performance

Quantum chemical calculations, often employing Density Functional Theory (DFT), are powerful tools for understanding the relationship between the molecular structure of an inhibitor and its performance. These theoretical studies can predict the sites of interaction on the inhibitor molecule and correlate electronic properties with inhibition efficiency.

Key parameters calculated include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the molecule's ability to donate electrons. Higher EHOMO values suggest a greater tendency to donate electrons to the metal's empty orbitals, enhancing adsorption and inhibition efficiency.

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the molecule's ability to accept electrons.

Energy Gap (ΔE = ELUMO – EHOMO): A smaller energy gap implies higher reactivity of the molecule, which can lead to stronger adsorption on the metal surface.

Dipole Moment (μ): A higher dipole moment may increase the adsorption of the inhibitor on the metal surface.

For organic inhibitors, the presence of heteroatoms (like oxygen and nitrogen) and π-electrons in aromatic rings are crucial, as they act as centers for adsorption. The carboxyl (-COOH) and nitro (-NO2) groups in this compound contain such features, suggesting they are the primary sites for interaction with the metal surface, facilitating the formation of the protective adsorbed layer.

| Quantum Chemical Parameter | Correlation with Inhibition Efficiency |

|---|---|

| EHOMO | Higher values generally correlate with better inhibition (electron donation). |

| Energy Gap (ΔE) | Lower values suggest higher reactivity and potentially better inhibition. |

| Dipole Moment (μ) | Can influence the adsorption process and inhibition efficiency. |

| Electron-rich Centers (O, N atoms, π-electrons) | Act as active sites for adsorption on the metal surface. |

Future Research Directions

Development of More Sustainable and Atom-Economical Synthetic Pathways

Future research should prioritize the development of greener and more atom-economical synthetic strategies. A primary goal would be to move away from traditional oxidation methods, which use reagents like chromic acid or potassium permanganate, towards catalytic systems that utilize molecular oxygen or air as the ultimate oxidant. google.com Investigating selective C-H activation and functionalization on a simpler, pre-functionalized benzene (B151609) ring could also provide a highly efficient and direct route to the target molecule, minimizing waste and intermediate steps.

Table 1: Comparison of Potential Synthetic Approaches

| Approach | Current Limitations | Future Research Goal | Potential Advantages |

|---|---|---|---|

| Classical Nitration/Oxidation | Harsh conditions, byproduct formation, stoichiometric waste. wikipedia.orgncert.nic.in | Develop regioselective catalysts for nitration and oxidation. | Higher yields, improved safety profile, reduced environmental impact. |

| Catalytic Air Oxidation | Requires optimization of catalysts and reaction conditions for this specific substrate. google.com | Design robust metal or organocatalysts for selective oxidation of the ethyl group precursor. | Use of a green oxidant (air), higher atom economy. |

| Directed C-H Functionalization | Requires development of specific directing groups and catalysts. | Explore ortho-directing groups to facilitate sequential ethylation and nitration. | High step-economy, reduced pre-functionalization steps. |

Exploration of Novel Catalytic Applications for Functionalization

The functional groups of 3-Ethyl-2-nitrobenzoic acid make it a versatile platform for further chemical transformations. The nitro group can be readily reduced to an amine, opening pathways to a wide array of derivatives such as amides, sulfonamides, and heterocyclic compounds. ncat.edu The carboxylic acid group is a handle for esterification, amidation, and participation in cross-coupling reactions.

Future work could explore the use of derivatives of this compound as ligands in transition metal catalysis. The steric and electronic properties conferred by the ortho-ethyl and nitro groups could lead to catalysts with unique selectivity and reactivity. Furthermore, the molecule itself could be investigated as an organocatalyst, where the acidic proton and the nitro group's electron-withdrawing nature could be harnessed to promote specific organic reactions.

Advanced Computational Modeling for Predictive Reactivity and Property Design

Computational chemistry offers a powerful tool for accelerating research and development. For this compound, advanced computational modeling can provide deep insights into its behavior and guide experimental efforts. Future research should leverage these methods to predict reactivity, design novel derivatives, and understand its properties at a molecular level.

Quantum-chemical methods, such as Density Functional Theory (DFT), can be used to model reaction mechanisms for its synthesis and subsequent functionalization, helping to optimize reaction conditions. mdpi.com Molecular dynamics simulations could predict the conformational behavior of the molecule and its interaction with solvents or biological targets. This is particularly relevant given that combined experimental and computational studies have proven effective in understanding solid solutions of other substituted nitrobenzoic acids. researchgate.netresearchgate.net